

Application Notes and Protocols for AX20017

Cell-Based Assay in Mycobacterial Infection

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Compound of Interest

Compound Name: AX20017

Cat. No.: B15568479

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Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs sophisticated strategies to survive within host macrophages. A key virulence factor in this process is the eukaryotic-like serine/threonine protein kinase G (PknG). PknG is secreted by mycobacteria into the host cell cytoplasm, where it actively prevents the fusion of the mycobacteria-containing phagosome with the lysosome, thereby shielding the pathogen from the cell's degradative machinery.^{[1][2]}

AX20017 is a potent and highly selective small-molecule inhibitor of PknG.^{[3][4]} By targeting the ATP-binding site of PknG, **AX20017** effectively blocks its kinase activity. This inhibition restores the natural process of phagosome-lysosome fusion, leading to the destruction of intracellular mycobacteria.^[1] These application notes provide a comprehensive guide to utilizing **AX20017** in cell-based assays to study mycobacterial infection and to screen for novel anti-tubercular agents.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory activity of **AX20017** and its effects on mycobacterial survival in cell-based assays.

Table 1: In Vitro Inhibitory Activity of **AX20017** against PknG

| Parameter | Value | Reference |
|-----------|--------------|-----------|
| IC50 | 0.39 μ M | [3] |
| IC50 | 0.9 μ M | [5] |

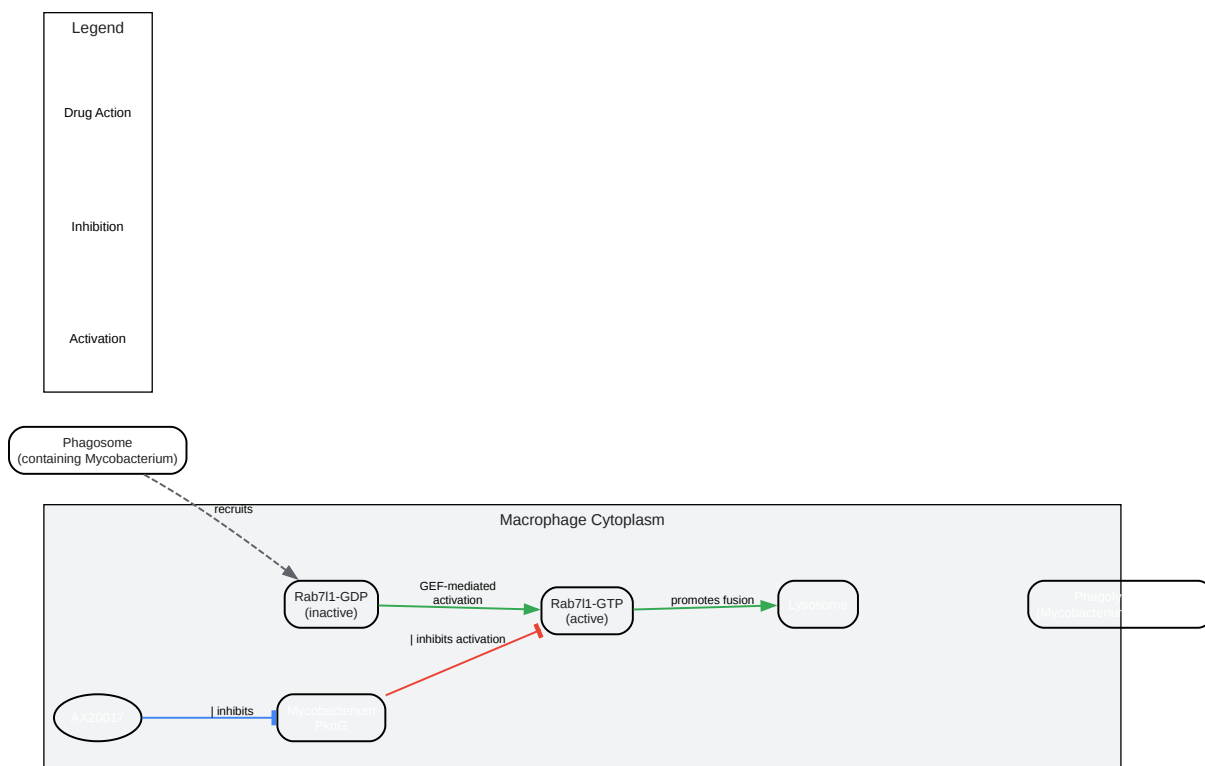
Table 2: Effect of **AX20017** on Intracellular Mycobacterial Survival

| Cell Line | Mycobacterial Strain | AX20017 Concentration | Incubation Time | Reduction in Bacterial Viability | Reference |
|---------------------|----------------------|-----------------------|-----------------|------------------------------------|-----------|
| J774A.1 Macrophages | M. bovis BCG | 10 μ M | 72 hours | Significant reduction in CFUs | [6] |
| THP-1 Macrophages | M. bovis BCG | 10 μ M | 24 hours | Inhibition of intracellular growth | [7] |

Signaling Pathway and Experimental Workflow

PknG Signaling Pathway in Macrophage Infection

The diagram below illustrates the role of PknG in preventing phagosome-lysosome fusion and how **AX20017** counteracts this effect.

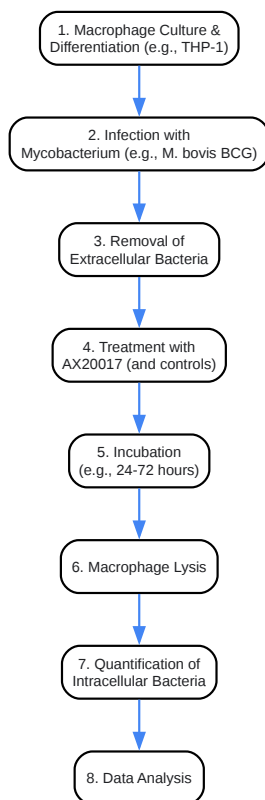


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Caption: PknG-mediated inhibition of phagosome-lysosome fusion and its reversal by **AX20017**.

Experimental Workflow for **AX20017** Cell-Based Assay

The following diagram outlines the general workflow for assessing the efficacy of **AX20017** in a macrophage infection model.



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Caption: Workflow for the **AX20017** cell-based assay for mycobacterial infection.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PknG Inhibition by **AX20017**

This protocol is for determining the in vitro inhibitory activity of **AX20017** against PknG.

Materials:

- Recombinant PknG
- Myelin Basic Protein (MBP) as a substrate

- **AX20017**
- ATP (including radiolabeled [γ - 32 P]ATP)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- SDS-PAGE apparatus and reagents
- Phosphorimager or autoradiography film

Procedure:

- Prepare a reaction mixture containing kinase reaction buffer, recombinant PknG, and MBP.
- Add varying concentrations of **AX20017** (or DMSO as a vehicle control) to the reaction mixtures.
- Initiate the kinase reaction by adding ATP (spiked with [γ - 32 P]ATP).
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated MBP using a phosphorimager or autoradiography.
- Quantify the band intensities to determine the extent of inhibition at each **AX20017** concentration.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.^{[4][8]}

Protocol 2: Macrophage Infection and Intracellular Survival Assay

This protocol details the infection of macrophages with mycobacteria and the subsequent assessment of bacterial survival following treatment with **AX20017**.

Materials:

- Macrophage cell line (e.g., THP-1 or J774A.1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
- Mycobacterium bovis BCG or Mycobacterium tuberculosis
- Mycobacterial culture medium (e.g., Middlebrook 7H9 with ADC supplement)
- **AX20017**
- Amikacin or gentamicin
- Sterile PBS
- 0.1% SDS or 0.1% Triton X-100 in PBS for cell lysis
- Middlebrook 7H10 or 7H11 agar plates
- Sterile water for serial dilutions

Procedure:

Day 1: Macrophage Seeding and Differentiation (for THP-1 cells)

- Seed THP-1 monocytes in a 24-well plate at a density of 2×10^5 cells/well.
- Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells.
- Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Day 3: Macrophage Infection

- Wash the differentiated THP-1 cells twice with pre-warmed serum-free medium.

- Prepare a single-cell suspension of mycobacteria from a mid-log phase culture.
- Infect the macrophages with mycobacteria at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage).
- Incubate for 4 hours at 37°C to allow for phagocytosis.[\[9\]](#)

Day 3: Removal of Extracellular Bacteria and **AX20017** Treatment

- Aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
- Add fresh complete medium containing a low concentration of an aminoglycoside antibiotic (e.g., 50 µg/mL gentamicin or 20 µM amikacin) to kill any remaining extracellular bacteria.[\[6\]](#)
[\[7\]](#)
- Add **AX20017** at the desired concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).
- Incubate the plates at 37°C in a 5% CO₂ incubator.

Day 4-6: Quantification of Intracellular Bacterial Survival

- At desired time points (e.g., 24, 48, 72 hours post-treatment), wash the cells with PBS.
- Lyse the macrophages by adding 0.1% SDS or 0.1% Triton X-100 and incubating for 10 minutes at room temperature.
- Prepare serial dilutions of the cell lysates in sterile water.
- Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.[\[10\]](#)

- Compare the CFU counts from **AX20017**-treated wells to the vehicle control to determine the effect on bacterial survival.

Protocol 3: Phagosome-Lysosome Fusion Assay

This assay qualitatively assesses the effect of **AX20017** on the fusion of phagosomes with lysosomes in infected macrophages.

Materials:

- Macrophage cell line (e.g., J774A.1) cultured on glass coverslips
- Mycobacterium bovis BCG
- **AX20017**
- Lysosomal marker (e.g., LysoTracker Red or anti-LAMP-1 antibody)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Fluorescently labeled secondary antibody (if using anti-LAMP-1)
- DAPI for nuclear staining
- Fluorescence microscope

Procedure:

- Seed J774A.1 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
- Infect the macrophages with mycobacteria (MOI 10:1) for 30 minutes.[\[7\]](#)
- Wash to remove extracellular bacteria and add fresh medium.
- Treat the cells with **AX20017** (e.g., 10 μ M) or a vehicle control and incubate for 90 minutes.
[\[7\]](#)

- If using LysoTracker, add it to the medium for the last 30 minutes of incubation.
- Wash the cells with PBS and fix with 4% paraformaldehyde.
- If using an anti-LAMP-1 antibody, permeabilize the cells and then incubate with the primary antibody, followed by a fluorescently labeled secondary antibody.
- Stain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Observe the cells under a fluorescence microscope. In untreated cells, mycobacteria should reside in phagosomes that do not co-localize with the lysosomal marker. In **AX20017**-treated cells, an increase in the co-localization of mycobacteria with the lysosomal marker indicates the promotion of phagosome-lysosome fusion.^[7]

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